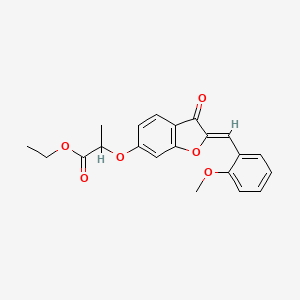
(Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a benzofuran core structure, which is a type of aromatic organic compound . It also seems to have a methoxybenzylidene component, which is a type of Schiff base .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds have been synthesized through cyclization reactions . For instance, a related compound was synthesized from (l)-serine through a reaction with MeI/K2CO3 in Me2CO .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, a related compound was found to have a pyrazolyl ring exhibiting an envelope shape . The pyrazolyl ring has a betaine character with opposite charges on N1 and N2 atoms .Applications De Recherche Scientifique
Nonlinear Optical Properties
This compound has been studied for its nonlinear optical properties . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, that is, media in which the polarization density P responds nonlinearly to the electric field E of the light. This nonlinearity is typically observed only at very high light intensities .
Surface Morphology Studies
The compound has been used in surface morphology studies . Surface morphology is the study of the shape, structure, and properties of surfaces. It plays a crucial role in fields like materials science, geology, biology, and semiconductor physics .
Corrosion Inhibition
The compound has been tested as a corrosion inhibitor for mild steel in a hydrochloric acid medium . Corrosion inhibitors are chemicals that can significantly reduce the corrosion rate of materials exposed to environments that would otherwise cause degradation .
Density Functional Theory (DFT) Studies
The compound has been studied using Density Functional Theory (DFT) . DFT is a computational quantum mechanical modelling method used in physics, chemistry and materials science to investigate the electronic structure of many-body systems .
Molecular Dynamics (MD) Studies
The compound has been studied using Molecular Dynamics (MD) simulations . MD is a computer simulation method for analyzing the physical movements of atoms and molecules, allowing the prediction of the time dependent behavior of a molecular system .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-(2-methoxybenzylidene) hydrazine-1-carbothioamide, have been tested as corrosion inhibitors of mild steel
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets (eg, metal surfaces) and cause significant reduction in the corrosion rate of steel . This indicates that the compound might form a protective layer on the metal surface, preventing further corrosion.
Biochemical Pathways
The compound’s potential role as a corrosion inhibitor suggests that it might interfere with the electrochemical processes that lead to corrosion .
Result of Action
Similar compounds have been shown to significantly reduce the corrosion rate of steel , suggesting that this compound might have a similar effect.
Action Environment
The action environment of this compound is likely to influence its efficacy and stability. For instance, the corrosion inhibition efficiency of similar compounds has been shown to increase with the concentration of the compound . Other environmental factors, such as temperature, pH, and the presence of other chemicals, might also affect the compound’s action.
Propriétés
IUPAC Name |
ethyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-25-21(23)13(2)26-15-9-10-16-18(12-15)27-19(20(16)22)11-14-7-5-6-8-17(14)24-3/h5-13H,4H2,1-3H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNMMAZQABVEAD-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2996051.png)

![1-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B2996054.png)
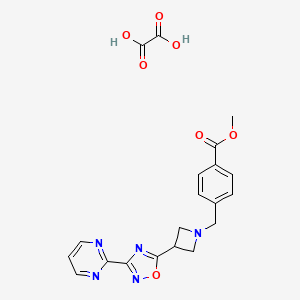
![5-[(2-Bromoanilino)methyl]-8-quinolinol](/img/structure/B2996057.png)
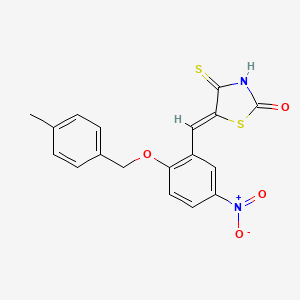
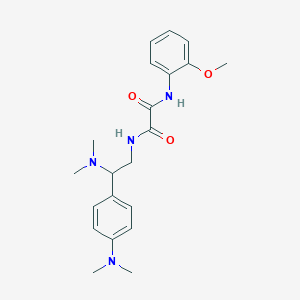
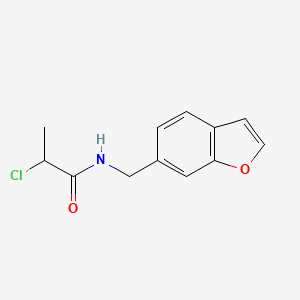
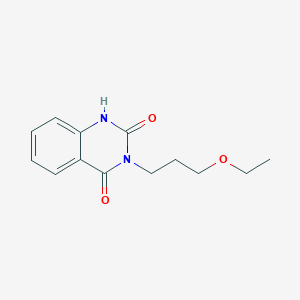

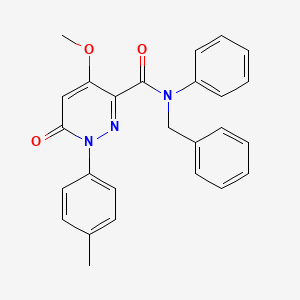
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2996068.png)
![N-[(2-chlorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B2996072.png)
![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2996073.png)